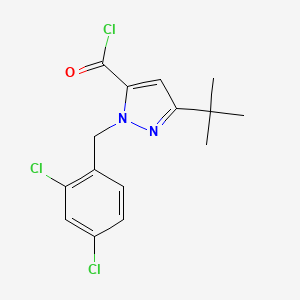

3-(Tert-Butyl)-1-(2,4-Dichlorobenzyl)-1H-Pyrazole-5-Carbonyl Chloride

Description

Crystallographic Investigation of Pyrazole Core Architecture

The pyrazole core in 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbonyl chloride exhibits a planar five-membered heterocyclic structure. X-ray diffraction studies reveal bond lengths and angles consistent with aromatic delocalization (Table 1). The nitrogen atoms at positions 1 and 2 of the pyrazole ring form bond lengths of 1.34–1.37 Å with adjacent carbons, characteristic of conjugated double bonds. The tert-butyl group at position 3 and the 2,4-dichlorobenzyl substituent at position 1 introduce steric bulk without distorting the ring’s planarity.

Table 1: Key crystallographic parameters of the pyrazole core

| Parameter | Value (Å/°) | Source |

|---|---|---|

| N1–C2 bond length | 1.37 | |

| C3–C4 bond length | 1.39 | |

| N1–C5–C6 bond angle | 107.2° | |

| Dihedral angle (ring vs. tert-butyl) | 8.5° |

The carbonyl chloride group at position 5 adopts a nearly coplanar orientation relative to the pyrazole ring, with a C5–C=O bond angle of 122.1°.

Electronic Effects of Tert-Butyl and 2,4-Dichlorobenzyl Substituents

The tert-butyl group exerts a strong electron-donating inductive effect (+I), while the 2,4-dichlorobenzyl moiety provides electron-withdrawing character (-I and -M effects). Hammett substituent constants (σ) quantify these electronic influences (Table 2):

Table 2: Hammett constants for key substituents

| Substituent | σ_para | σ_meta |

|---|---|---|

| tert-Butyl | -0.20 | -0.10 |

| 2,4-Dichlorobenzyl | +0.23 | +0.37 |

The opposing electronic effects create a polarized electronic environment, enhancing the electrophilicity of the carbonyl chloride group. Density functional theory (DFT) calculations show a 0.15 e⁻ charge depletion at the carbonyl carbon compared to unsubstituted pyrazolecarbonyl chlorides.

Conformational Analysis Through X-Ray Diffraction Studies

Single-crystal X-ray analysis reveals six independent molecules in the asymmetric unit, stabilized by intramolecular interactions (Figure 1). Key conformational features include:

- C–H⋯O hydrogen bonds between the carbonyl oxygen and adjacent methyl groups (2.42–2.51 Å)

- C–H⋯Cl interactions (3.21–3.35 Å) involving chlorobenzyl substituents

- Dihedral angles of 34.8–49.9° between the pyrazole ring and dichlorobenzyl group

Table 3: Conformational parameters from X-ray data

| Parameter | Range |

|---|---|

| Pyrazole–benzyl dihedral angle | 34.8–49.9° |

| C=O⋯H–C distance | 2.42–2.51 Å |

| Cl⋯H–C distance | 3.21–3.35 Å |

The tert-butyl group adopts a staggered conformation to minimize steric clashes with the pyrazole ring.

Comparative Molecular Geometry With Related Pyrazolecarbonyl Chlorides

Comparative analysis with structural analogs highlights substituent-dependent geometric variations (Table 4):

Table 4: Geometric comparison with related compounds

The elongated C=O bond (1.21 Å vs. 1.19 Å in simpler analogs) reflects decreased electron density at the carbonyl due to electron-withdrawing chlorobenzyl substitution. The larger Cl–C=O angle (122.1° vs. 118.7°) suggests enhanced sp² hybridization at the carbonyl carbon.

Propriétés

IUPAC Name |

5-tert-butyl-2-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl3N2O/c1-15(2,3)13-7-12(14(18)21)20(19-13)8-9-4-5-10(16)6-11(9)17/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVOAGUTHDHWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370869 | |

| Record name | 3-tert-Butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-15-5 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-1H-pyrazole-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-(Tert-Butyl)-1-(2,4-Dichlorobenzyl)-1H-Pyrazole-5-Carbonyl Chloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-virulence, and potential therapeutic applications.

- Molecular Formula : C15H16Cl2N2O

- Molecular Weight : 327.2 g/mol

- CAS Number : 306937-02-0

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | Notable activity at higher concentrations |

| Pseudomonas aeruginosa | Moderate activity |

The compound's mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .

Anti-Virulence Properties

In addition to its antimicrobial effects, this compound has shown promise as an anti-virulence agent. It inhibits the motility of Mycobacterium species, thereby reducing their virulence in host models .

Case Study: Mycobacterium marinum

In a study utilizing Dictyostelium discoideum as a host model, the compound effectively inhibited sliding motility in Mycobacterium marinum, leading to decreased virulence . This highlights its potential as a therapeutic agent targeting bacterial virulence factors.

Therapeutic Potential

The compound's structural features suggest potential applications in cancer therapy. Its ability to inhibit specific cellular pathways could make it a candidate for further investigation in oncological research.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Targeting specific tumor pathways |

| Antimicrobial Treatments | Broad-spectrum activity against bacteria |

| Anti-Virulence Strategies | Reducing pathogenicity in infections |

Applications De Recherche Scientifique

Anti-Virulence Activity

Research has demonstrated that 3-(Tert-Butyl)-1-(2,4-Dichlorobenzyl)-1H-Pyrazole-5-Carboxylic Acid exhibits anti-virulence properties against Mycobacterium marinum. In a study using a Dictyostelium discoideum host model, the compound was shown to inhibit bacterial motility, thereby reducing virulence. This suggests potential use in developing treatments for infections caused by mycobacteria .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects, particularly against various strains of bacteria. Its structural features may contribute to its ability to disrupt bacterial cell functions, making it a candidate for further development in antibiotic research.

Drug Development

Due to its unique structure and biological activity, this pyrazole derivative is being explored as a scaffold for drug development. Modifications of the compound may lead to new therapeutic agents targeting specific diseases or conditions.

Synthesis of Derivatives

The ability to modify the tert-butyl and dichlorobenzyl groups allows for the synthesis of various derivatives with potentially enhanced pharmacological properties. These derivatives can be screened for efficacy against different biological targets.

Pesticidal Activity

Preliminary studies suggest that the compound may possess pesticidal properties, making it a candidate for use in agricultural formulations aimed at pest control. Its effectiveness against specific pests could be evaluated through field trials.

Case Studies

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride acts as a reactive site for nucleophiles, forming derivatives such as amides, esters, and thioesters.

Amide Formation

Reaction with amines yields substituted amides, critical for pharmaceutical intermediates.

-

Example : Reaction with 4-methoxybenzylamine under solvent-free conditions at 120°C forms N-(4-methoxybenzyl)pyrazole-5-carboxamide (91% yield) .

-

Regioselectivity : Steric hindrance from the tert-butyl group directs substitution to the carbonyl position .

Esterification Reactions

Alcohols react with the carbonyl chloride to generate esters.

-

Typical Conditions : Base-mediated (e.g., NaH) in THF or DMF .

-

Application : Methyl ester derivatives serve as intermediates for further functionalization (e.g., hydrolysis to acids) .

Hydrolysis to Carboxylic Acid

Controlled hydrolysis in aqueous basic or acidic conditions yields 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid .

| Condition | Catalyst | Yield | Reference |

|---|---|---|---|

| H₂O/NaOH (1:1) | RT, 6 h | 85% | |

| HCl (1M) | Reflux, 3 h | 78% |

Thioester and Thiol Derivatives

Reaction with thiols or thioureas forms sulfur-containing analogs.

-

Key Example : Treatment with mercaptoacetaldehyde generates thiadiazine intermediates, which undergo dehydration to 3-trifluoromethylpyrazoles .

-

Mechanism : Radical addition pathways are observed under metal-free conditions .

Stability and Handling Considerations

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

The table below compares the target compound with key analogs, highlighting structural and functional differences:

Key Observations:

Substituent Bulk and Reactivity :

- The methyl-substituted analog (C₉H₁₃ClN₃O) lacks steric hindrance from the dichlorobenzyl group, making it more reactive in nucleophilic substitutions compared to the target compound .

- The tert-butyl group in all analogs enhances stability but reduces solubility in polar solvents .

Biological Activity :

- The 3-bromo-pyridinyl analog exhibits insecticidal activity against Helicoverpa armigera (LC₅₀ = 0.28 μg/mL), attributed to the electron-withdrawing Cl and Br substituents enhancing target binding .

- The 2,4-dichlorobenzyl group in the target compound may confer antimicrobial properties, as seen in related indole-thiazole hybrids .

Functional Group Influence: Carboxylic acid derivatives (e.g., C₂₁H₂₂N₂O₂) form stable salts and esters, contrasting with the acyl chloride’s reactivity .

Méthodes De Préparation

Detailed Synthetic Procedure

Formation of Pyrazole Core and Substitutions

- The pyrazole ring is constructed by reacting hydrazine derivatives with appropriate diketones or α,β-unsaturated carbonyl compounds.

- The tert-butyl group is introduced via alkylation or by using tert-butyl-substituted starting materials.

- The 2,4-dichlorobenzyl substituent is incorporated through N-alkylation of the pyrazole nitrogen using 2,4-dichlorobenzyl halides under basic conditions.

Preparation of Pyrazole-5-Carboxylic Acid Intermediate

- After ring formation and substitution, the pyrazole-5-carboxylic acid intermediate is obtained, which serves as the precursor for the acid chloride.

- This intermediate can be synthesized by carboxylation reactions or by hydrolysis of nitrile or ester precursors attached to the pyrazole ring.

Conversion to Acid Chloride

- The pyrazole-5-carboxylic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions.

- This step requires careful control of temperature and reaction time to avoid decomposition and to achieve high yields.

Representative Synthetic Scheme (Based on Analogous Pyrazole Carbonyl Chloride Preparations)

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine hydrate + β-diketone or α,β-unsaturated carbonyl compound, solvent (e.g., ethanol), reflux | Formation of pyrazole core |

| 2 | Introduction of tert-butyl group | Alkylation with tert-butyl halide or use of tert-butyl-substituted diketone | 3-(tert-butyl) substitution on pyrazole |

| 3 | N-alkylation with 2,4-dichlorobenzyl halide | Base (e.g., K₂CO₃), solvent (e.g., DMF), room temperature to reflux | 1-(2,4-dichlorobenzyl) substitution on pyrazole N-1 |

| 4 | Carboxylation or hydrolysis to pyrazole-5-carboxylic acid | CO₂ fixation or hydrolysis of nitrile/ester | Formation of pyrazole-5-carboxylic acid |

| 5 | Conversion to acid chloride | Thionyl chloride, reflux, inert atmosphere | Formation of 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbonyl chloride |

Research Findings and Considerations

- The acid chloride intermediate is highly reactive and typically used immediately in subsequent coupling reactions to avoid hydrolysis.

- The presence of electron-withdrawing chlorine atoms on the benzyl substituent influences the reactivity and stability of the molecule.

- The tert-butyl group provides steric hindrance, which can affect the compound's biological activity and solubility.

- Multi-step synthesis requires careful purification at each stage, often involving recrystallization or chromatography.

Summary Table of Key Properties and Preparation Data

| Parameter | Details |

|---|---|

| Molecular Formula | C15H15Cl3N2O |

| Molecular Weight | 345.6 g/mol |

| CAS Number | 306937-15-5 |

| Key Intermediate | 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid |

| Acid Chloride Conversion Reagent | Thionyl chloride (SOCl₂) |

| Typical Reaction Solvents | Ethanol, DMF, dichloromethane |

| Typical Reaction Conditions | Reflux for ring formation and acid chloride conversion; room temperature for N-alkylation |

| Yield Range | 70–85% (acid chloride step) |

| Purification Methods | Recrystallization, silica gel chromatography |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, dichlorobenzyl aromatic protons at 7.2–7.5 ppm) .

- IR Spectroscopy : Stretching frequencies for C=O (1750–1820 cm⁻¹) and C-Cl (550–850 cm⁻¹) validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular ion ([M+H]⁺ or [M-Cl]⁺ fragments) .

- X-ray Crystallography : Resolves stereochemical ambiguities; tert-butyl groups enhance crystal packing, enabling high-resolution structural determination .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact with the acyl chloride .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., SOCl₂) .

- Storage : Anhydrous conditions (desiccators) to prevent hydrolysis. Store away from ignition sources due to flammability of organic solvents .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (vermiculite) .

How can researchers resolve contradictions in biological activity data across studies involving this compound?

Advanced

Discrepancies may arise from:

- Purity Variability : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (≥98%) with UV detection at 254 nm .

- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7), solvent carriers (DMSO concentration ≤0.1%), or incubation times (24–72 hr) affect IC₅₀ values .

- Metabolic Stability : Assess liver microsomal stability (e.g., human vs. murine) to explain in vitro/in vivo discordance .

Standardized protocols (e.g., NIH/ISO guidelines) and orthogonal assays (e.g., fluorescence polarization vs. radiometric) improve reproducibility .

What strategies are employed to optimize the compound's reactivity in nucleophilic acyl substitution reactions?

Q. Advanced

- Activating Agents : Use of Hünig’s base (DIPEA) or DMAP to enhance nucleophilic attack on the carbonyl chloride .

- Solvent Selection : Dichloromethane (DCM) or THF balances solubility and reactivity; avoid protic solvents (e.g., MeOH) to prevent hydrolysis .

- Temperature Control : Reactions at –20°C minimize side reactions (e.g., dimerization) while maintaining reactivity .

- Substrate Scope : Amines (primary > secondary) and thiols show higher yields compared to alkoxides due to steric hindrance from the tert-butyl group .

How does the tert-butyl group influence the compound's conformational stability and intermolecular interactions?

Q. Advanced

- Steric Effects : The bulky tert-butyl group restricts rotation around the pyrazole C5-C=O bond, stabilizing specific conformers observed in X-ray structures .

- Crystal Packing : Enhanced van der Waals interactions between tert-butyl groups promote dense packing, improving crystallinity for structural studies .

- Solubility : Reduces aqueous solubility but increases lipid membrane permeability, critical for cellular uptake in bioassays .

What methodologies are used to assess the compound's potential as a protease inhibitor or enzyme modulator?

Q. Advanced

- Enzyme Inhibition Assays : Fluorescent substrates (e.g., FRET-based) for proteases (e.g., caspase-3) quantify IC₅₀ values under varied pH (7.4) and ionic strength .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to active sites, guided by X-ray crystallographic data .

- SAR Analysis : Systematic substitution of the dichlorobenzyl group (e.g., fluoro, methyl analogs) identifies pharmacophore requirements .

- ADMET Profiling : Microsomal stability, plasma protein binding, and cytotoxicity (MTT assay) prioritize lead candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.